molecular formula C20H18ClN3O2S B2713096 N-(3-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 895109-06-5

N-(3-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

Cat. No. B2713096
CAS RN: 895109-06-5
M. Wt: 399.89
InChI Key: SARVDEHZONXWIE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase involved in the signaling of cytokines, which play a critical role in immune cell development, activation, and differentiation. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-(3-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide selectively inhibits JAK3, which is involved in the signaling of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream signaling of these cytokines, leading to the suppression of immune cell activation and differentiation. This mechanism of action makes this compound a promising drug candidate for the treatment of autoimmune diseases, which are characterized by aberrant immune cell activation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on various immune cells, including T cells, B cells, and natural killer cells. Inhibition of JAK3 signaling by this compound leads to the suppression of T cell activation and differentiation, which play a critical role in the pathogenesis of autoimmune diseases. This compound also inhibits B cell activation and differentiation, leading to the reduction of autoantibody production. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma).

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide has several advantages for laboratory experiments, including its high potency and selectivity for JAK3, making it an ideal tool for studying JAK3 signaling pathways. This compound is also commercially available and has been extensively characterized in preclinical and clinical studies, providing a wealth of information for researchers. However, this compound has some limitations, including its relatively short half-life and the need for frequent dosing in animal studies. In addition, this compound may have off-target effects on other JAK family members, such as JAK1 and JAK2, which may limit its specificity in certain experimental settings.

Future Directions

N-(3-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide has shown promising results in clinical trials for various autoimmune diseases, and there is ongoing research to explore its potential therapeutic applications in other diseases, such as multiple sclerosis and lupus. In addition, there is ongoing research to develop more potent and selective JAK3 inhibitors with improved pharmacokinetic properties and reduced off-target effects. Furthermore, there is interest in exploring the use of JAK3 inhibitors in combination with other immunomodulatory agents, such as biologics and small molecule inhibitors, to achieve better clinical outcomes.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide involves several steps, including the reaction of 3-chlorophenyl isocyanate with 2-amino-4-(3,5-dimethylphenyl)-3-oxo-2,3-dihydropyrazine-5-carbothioamide to form the intermediate compound, which is then treated with acetic anhydride to produce the final product. The synthesis process has been optimized to achieve high yields and purity, making this compound a commercially viable drug candidate.

Scientific Research Applications

N-(3-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various autoimmune diseases. In a phase II clinical trial for rheumatoid arthritis, this compound demonstrated significant efficacy in reducing disease activity and improving clinical outcomes compared to placebo. Similarly, in a phase III trial for psoriasis, this compound showed significant improvements in disease severity and quality of life measures compared to placebo.

properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-13-8-14(2)10-17(9-13)24-7-6-22-19(20(24)26)27-12-18(25)23-16-5-3-4-15(21)11-16/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARVDEHZONXWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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